molecular formula C39H35F2N4O11 · 3K B1164557 Rhod-FF (potassium salt)

Rhod-FF (potassium salt)

Cat. No. B1164557
M. Wt: 891
InChI Key: ZSOZTLBTBDKAEP-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Rhod-FF is a difluorinated analog of the cell-impermeant calcium indicator rhod-2. It has a very low affinity for calcium (Kd = 320 µM). Low affinity calcium indicators are particularly useful for studying compartments with high concentrations of calcium, such as endoplasmic reticulum, where high affinity dyes will be insensitive to luminal fluctuations. Rhod-FF has excitation/emission maxima of approximately 552 and 580 nm, respectively.

Scientific Research Applications

1. Enhancement of Transcription Termination Factor Rho Activity

Rhod-FF potassium salt has been studied for its role in enhancing the activity of the transcription termination factor rho. Zou and Richardson (1991) found that rho action as a termination factor during transcription was more efficient with potassium glutamate, a salt of an acidic amino acid, compared to other potassium salts. This enhancement is attributed to the properties of potassium glutamate, which facilitates reactions of rho with RNA coupled to ATP hydrolysis (Zou & Richardson, 1991).

2. Performance Enhancement in Inverted Perovskite Solar Cells

The use of carboxylic potassium salt, a compound related to Rhod-FF potassium salt, as a cathode buffer layer in perovskite solar cells, has been researched. Hu et al. (2017) demonstrated that this application led to a significant increase in power conversion efficiency of the solar cells, indicating the potential of potassium salts in enhancing solar cell performance (Hu et al., 2017).

3. Influence on Rhodium(I) Complexes

Research on rhodium(I) complexes has shown the influence of potassium salts, including Rhod-FF potassium salt, on their nuclearity. Helmstedt, Lönnecke, and Hey‐Hawkins (2006) studied how potassium salt of 4-mercaptobenzoic acid reacts with [RhCl(PR3)3] to produce monomeric and dimeric complexes, showing how potassium salts can affect the formation and stability of these complexes (Helmstedt, Lönnecke, & Hey‐Hawkins, 2006).

4. Impact on Dry Matter Accumulation and Potassium Partitioning in Rice

Kundu, Raha, and Dubey (2021) investigated the effects of various potassium salts, including Rhod-FF potassium salt, on dry matter accumulation and potassium partitioning in rice. They found that different potassium salts affected the dry matter and nutrient uptake differently, demonstrating the importance of potassium salts in agricultural applications (Kundu, Raha, & Dubey, 2021).

5. Use in Sodium-Pumping Rhodopsin

Research on sodium-pumping rhodopsin in marine bacteria has also involved Rhod-FF potassium salt. Kovalev et al. (2019) examined how this rhodopsin pumps sodium ions, contributing to the understanding of the mechanisms of microbial rhodopsins and their potential for biotechnological applications (Kovalev et al., 2019).

properties

Product Name

Rhod-FF (potassium salt)

Molecular Formula

C39H35F2N4O11 · 3K

Molecular Weight

891

InChI

InChI=1S/C39H38F2N4O11.3K/c1-42(2)23-6-8-25-30(16-23)56-31-17-24(43(3)4)7-9-26(31)37(25)22-5-11-28(44(18-33(46)47)19-34(48)49)32(15-22)54-13-14-55-39-29(12-10-27(40)38(39)41)45(20-35(50)51)21-36(52)53;;;/h5-12,15-17H,13-14,18-21H2,1-4H3,(H3-,46,47,48

InChI Key

ZSOZTLBTBDKAEP-UHFFFAOYSA-K

SMILES

CN(C)C(C=C1)=CC2=C1C(C3=CC=C(N(CC([O-])=O)CC([O-])=O)C(OCCOC4=C(N(CC([O-])=O)CC([O-])=O)C=CC(F)=C4F)=C3)=C(C=C/5)C(O2)=CC5=[N+](C)C.[K+].[K+].[K+]

synonyms

2,2/'-((2-(2-(6-(bis(carboxylatomethyl)amino)-2,3-difluorophenoxy)ethoxy)-4-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)phenyl)azanediyl)diacetate, tripostassium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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